2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide
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Overview
Description
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide is a compound belonging to the class of thiadiazole derivatives.
Preparation Methods
The synthesis of 2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with N-methyl-N-propylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity .
Chemical Reactions Analysis
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide involves its interaction with specific molecular targets. The compound is believed to inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
2-(((5-Chloro-1,2,3-thiadiazol-4-yl)methyl)(methyl)amino)-N-propylacetamide can be compared with other thiadiazole derivatives, such as:
5-Chloro-1,2,3-thiadiazole-4-carbaldehyde: A precursor in the synthesis of the compound.
2-((5-Chloro-1,2,3-thiadiazol-4-yl)methylthio)-1-methyl-1H-imidazol-5-yl)methanol: Another thiadiazole derivative with potential biological activities.
O-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]hydroxylamine hydrochloride: A related compound with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other thiadiazole derivatives .
Properties
Molecular Formula |
C9H15ClN4OS |
---|---|
Molecular Weight |
262.76 g/mol |
IUPAC Name |
2-[(5-chlorothiadiazol-4-yl)methyl-methylamino]-N-propylacetamide |
InChI |
InChI=1S/C9H15ClN4OS/c1-3-4-11-8(15)6-14(2)5-7-9(10)16-13-12-7/h3-6H2,1-2H3,(H,11,15) |
InChI Key |
SHLIRBIQIOODAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)CN(C)CC1=C(SN=N1)Cl |
Origin of Product |
United States |
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